3-Hydroxypyridine-4-sulfonamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H6N2O3S |
|---|---|
Molecular Weight |
174.18 g/mol |
IUPAC Name |
3-hydroxypyridine-4-sulfonamide |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)5-1-2-7-3-4(5)8/h1-3,8H,(H2,6,9,10) |
InChI Key |
LKWGGDDOIYUZJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)N)O |
Origin of Product |
United States |
Contextualization Within Pyridine and Sulfonamide Chemical Space
The chemical identity of 3-Hydroxypyridine-4-sulfonamide is defined by two key structural components: a pyridine (B92270) ring and a sulfonamide group. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in medicinal chemistry. google.comacs.orgnih.gov Its presence in a molecule can significantly influence physicochemical properties such as solubility, basicity, and the capacity for hydrogen bonding. acs.org These attributes, in turn, can modulate a compound's pharmacokinetic and pharmacodynamic behavior. acs.org The pyridine nucleus is a core component of numerous established drugs, highlighting its privileged status in drug design. acs.orgnih.gov
The sulfonamide group (-SO₂NH₂) is another cornerstone of medicinal chemistry, most famously associated with the development of the first commercially available antibacterial agents. nih.gov Beyond their antimicrobial applications, sulfonamides are integral to drugs with diverse therapeutic actions, including diuretics, anticonvulsants, and hypoglycemic agents. The sulfonamide functional group is a strong hydrogen bond donor and acceptor, and its acidic nature allows for critical interactions with biological targets.
The specific arrangement of these two moieties in this compound, with the sulfonamide at the 4-position and a hydroxyl group at the 3-position of the pyridine ring, creates a unique electronic and steric profile that can be exploited for targeted drug design.
Historical Development and Significance of Pyridine Sulfonamide Scaffolds in Research
The journey of sulfonamide-based drugs began in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye, which was found to have antibacterial activity in vivo. This discovery, which led to a Nobel Prize for Gerhard Domagk, marked the dawn of the antibiotic era. It was soon discovered that Prontosil was a prodrug, metabolized in the body to the active agent, sulfanilamide (B372717). This breakthrough spurred the synthesis of thousands of sulfanilamide derivatives in a quest for improved efficacy and a broader spectrum of activity.
A significant milestone in this endeavor was the incorporation of heterocyclic rings, including pyridine (B92270), into the sulfonamide structure. One of the earliest and most well-known examples is sulfapyridine (B1682706), which was introduced in 1938 and proved effective against pneumonia. The development of sulfapyridine demonstrated that attaching a pyridine ring to the sulfonamide nitrogen could enhance antibacterial properties.
Over the decades, research into pyridine sulfonamide scaffolds has expanded far beyond antibacterial agents. These scaffolds have been investigated for a wide range of biological activities, including their potential as anticancer agents, by targeting enzymes such as vascular endothelial growth factor receptor-2 (VEGFR-2), and as inhibitors of carbonic anhydrase. nih.gov This historical trajectory underscores the enduring importance of the pyridine sulfonamide framework in the exploration of new therapeutic agents.
Structural Attributes of the 3 Hydroxypyridine Moiety and Its Significance for Compound Design
Direct Synthetic Routes to 3-Hydroxypyridine-4-sulfonamide
Direct synthesis of this compound can be approached through classical sulfonation methods or by exploring alternative pathways to introduce the sulfonamide group at the 4-position of the 3-hydroxypyridine scaffold.
The direct sulfonation of 3-hydroxypyridine is a challenging endeavor. The pyridine ring is generally deactivated towards electrophilic substitution, and the hydroxyl group at the 3-position can further complicate the reaction by directing incoming electrophiles to other positions or by being susceptible to side reactions under harsh sulfonation conditions.
Historical methods for the sulfonation of pyridine itself required high temperatures (300° to 350°C) and long reaction times (24 hours) using concentrated sulfuric acid, yielding pyridine-3-sulfonic acid in moderate amounts. google.com Such forcing conditions are often incompatible with the presence of a hydroxyl group, which can be prone to oxidation or other transformations.
Given the challenges of direct sulfonation, alternative synthetic strategies often focus on building the desired substitution pattern from more readily accessible precursors. One such approach involves the use of a pre-functionalized pyridine ring where the sulfonic acid or a precursor group is already in place.
For instance, the synthesis of various pyridine-based sulfonamides has been achieved by reacting N-cyanoacetoarylsulfonylhydrazide with different electrophiles. acs.org While this specific example does not directly yield this compound, it illustrates a modular approach where the sulfonamide moiety is incorporated as part of a larger synthetic scheme.
Another general strategy involves the nucleophilic substitution of a suitable leaving group at the 4-position of a pyridine ring that already contains the desired 3-hydroxy group and a precursor to the sulfonamide at the 4-position. However, the activation of the 4-position for nucleophilic attack is crucial.
Synthesis of Pyridine Sulfonamide Precursors and Advanced Intermediates
A more common and often more efficient approach to obtaining this compound and related compounds is through the synthesis and subsequent modification of advanced intermediates. This allows for greater control over the regiochemistry of the final product.
A key intermediate in the synthesis of related structures is 4-hydroxypyridine-3-sulfonic acid. chemicalbook.com This compound can be synthesized by the sulfonation of 4-hydroxypyridine (B47283). thieme-connect.com The reaction is typically carried out using fuming sulfuric acid (20% SO₃) in the presence of a mercury sulfate (B86663) catalyst at elevated temperatures (190°C) for several hours. thieme-connect.com The product is then precipitated by pouring the reaction mixture into ethanol. thieme-connect.com The zwitterionic structure of this compound, 4-hydroxypyridinium-3-sulfonate, has been confirmed by crystallographic studies. nih.gov
Table 1: Synthesis of 4-Hydroxypyridine-3-sulfonic Acid
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Hydroxypyridine | Fuming sulfuric acid (20% SO₃), Mercury sulfate | 190°C, 10 hours | 4-Hydroxypyridine-3-sulfonic acid | 70.84% | thieme-connect.com |
This sulfonic acid derivative serves as a versatile building block for further transformations.
Another important precursor is 4-chloropyridine-3-sulfonamide (B47618). bldpharm.comnih.gov This intermediate can be prepared from 4-hydroxypyridine-3-sulfonic acid. The synthesis involves a two-step process where the sulfonic acid is first converted to the corresponding sulfonyl chloride, which is then aminated.
The conversion of 4-hydroxypyridine-3-sulfonic acid to 4-chloropyridine-3-sulfonyl chloride is achieved by treating it with phosphorus pentachloride and phosphorus oxychloride at elevated temperatures (120°C). thieme-connect.com The resulting sulfonyl chloride is a reactive intermediate.
Subsequently, the 4-chloropyridine-3-sulfonyl chloride can be reacted with ammonia (B1221849) to yield 4-chloropyridine-3-sulfonamide. google.com This reaction is typically carried out in a suitable solvent, and the product can be isolated with high purity. google.com
Table 2: Synthesis of 4-Chloropyridine-3-sulfonamide
| Starting Material | Reagents | Conditions | Intermediate | Subsequent Reagents | Final Product | Reference |
|---|---|---|---|---|---|---|
| 4-Hydroxypyridine-3-sulfonic acid | Phosphorus pentachloride, Phosphorus oxychloride | 120°C, 5 hours | 4-Chloropyridine-3-sulfonyl chloride | Ammonia | 4-Chloropyridine-3-sulfonamide | thieme-connect.comgoogle.com |
Once 4-chloropyridine-3-sulfonamide is obtained, the chlorine atom at the 4-position can be displaced by a hydroxide (B78521) group to furnish the target molecule, this compound. This nucleophilic aromatic substitution reaction would likely require specific reaction conditions to proceed efficiently. This multi-step approach, starting from 4-hydroxypyridine, provides a controlled pathway to the desired 3-hydroxy-4-sulfonamide substitution pattern on the pyridine ring.
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is indispensable for the unambiguous determination of the molecular architecture of this compound. Each technique provides unique insights into the compound's atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are required for a complete structural assignment.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the pyridine ring are expected to appear as distinct signals in the downfield region, typically between 7.0 and 8.5 ppm, due to the electron-withdrawing effects of the nitrogen atom and the sulfonyl group. rsc.orgrsc.org The specific splitting patterns (e.g., doublets, triplets) would confirm their relative positions on the ring. chemicalbook.com The protons of the sulfonamide (SO₂NH₂) and hydroxyl (OH) groups are exchangeable and would likely appear as broad singlets; their chemical shifts can vary depending on the solvent and concentration. rsc.orgripublication.com
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The pyridine ring carbons of related sulfonamide derivatives typically show signals in the aromatic region between 110 and 160 ppm. rsc.orgrsc.org The carbon atom attached to the hydroxyl group (C3) and the carbon atom attached to the sulfonamide group (C4) would have characteristic chemical shifts influenced by these substituents.
Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| ¹H (Pyridine Ring) | 7.0 - 8.5 | Signals for H-2, H-5, and H-6 protons. Splitting patterns depend on coupling with adjacent protons. |
| ¹H (SO₂NH₂) | Variable (e.g., 5.9 - 10.1) | Broad singlet, chemical shift is solvent and concentration dependent. rsc.orgripublication.com |
| ¹H (OH) | Variable (e.g., 9.9) | Broad singlet, may not be observed in some solvents like CDCl₃. chemicalbook.com |
| ¹³C (Pyridine Ring) | 110 - 160 | Distinct signals for each of the five carbon atoms in the pyridine ring. rsc.orgrsc.org |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. researchgate.netnih.gov
The O-H stretching vibration of the hydroxyl group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching of the sulfonamide group typically appears in the 3200-3400 cm⁻¹ range. ripublication.com The strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are highly characteristic and are expected to be found around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. nih.gov Vibrations corresponding to the C=C and C=N bonds of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region.
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Hydroxyl) | Stretching | 3200 - 3600 (broad) |
| N-H (Sulfonamide) | Stretching | 3200 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| S=O (Sulfonamide) | Asymmetric & Symmetric Stretching | 1370 - 1330 and 1180 - 1160 |
| C=C, C=N (Pyridine Ring) | Stretching | 1600 - 1400 |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, thereby confirming the molecular weight and offering structural clues. For this compound (C₅H₅N₂O₃S), the calculated molecular weight is approximately 175.16 g/mol . nih.govprudencepharma.com
In an MS experiment, the compound would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. Analysis of the fragmentation pattern in MS/MS experiments can further validate the structure. Common fragmentation pathways for related compounds include the loss of sulfur dioxide (SO₂, 64 Da) from the sulfonamide group and other cleavages of the pyridine ring. nih.govchemicalbook.com
Chromatographic Methodologies for Purity and Quantification in Research Samples
Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound. Given its polar nature, stemming from the hydroxyl and sulfonamide groups, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase HPLC method with a polar-embedded or polar-endcapped column is suitable. nih.govsigmaaldrich.com
A typical analytical method would involve an isocratic or gradient elution with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid). helixchrom.comresearchgate.net Detection is commonly achieved using a UV detector, set at a wavelength where the pyridine chromophore absorbs strongly (e.g., ~275 nm), or by a mass spectrometer for enhanced specificity and sensitivity (LC-MS). nih.govhelixchrom.com This method can be optimized to achieve baseline separation from any potential impurities, allowing for accurate purity determination (e.g., >98%) and quantification. tcichemicals.comresearchgate.net Preparative HPLC, using larger columns and higher flow rates, can be employed to isolate the pure compound from a crude reaction mixture.
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for the qualitative monitoring of chemical reactions and for preliminary purity checks. thieme-connect.com To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel) alongside the starting materials. thieme-connect.com
The plate is then developed in an appropriate solvent system, typically a mixture of a polar and a non-polar solvent. The separated spots are visualized, usually under UV light, due to the UV-active pyridine ring. The disappearance of starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progress. The retardation factor (Rf) of the product spot provides an initial indication of its identity and purity. A single spot for the purified sample suggests a high degree of purity, although HPLC is required for confirmation.
Future Research Directions and Translational Opportunities
Development of Novel Synthetic Strategies for Scalability and Sustainability
The efficient and sustainable synthesis of 3-hydroxypyridine-4-sulfonamide is paramount for its widespread investigation and potential commercialization. Current synthetic routes to related compounds, such as 4-hydroxypyridine-3-sulfonic acid, often involve harsh conditions, such as the use of fuming sulfuric acid and high temperatures. thieme-connect.com Future research should focus on developing greener and more scalable synthetic methodologies.
One promising approach involves the application of environmentally benign synthesis techniques. For instance, the synthesis of sulfonamides in aqueous media under dynamic pH control has been described as a facile and eco-friendly method, omitting the need for organic bases and simplifying product isolation to mere filtration after acidification. rsc.org Adapting such a method for the synthesis of this compound from appropriate precursors, such as 3-amino-4-hydroxypyridine, could significantly improve the sustainability of its production.
Furthermore, exploring bio-based feedstocks for the synthesis of the pyridine (B92270) core is a compelling avenue. The production of 3-hydroxypyridines from furfural, a biomass-derived platform chemical, has been reported and could serve as a starting point for developing a renewable route to this compound. researchgate.net The use of heterogeneous catalysts in these transformations could further enhance the sustainability and scalability of the process. nih.gov
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Precursors | Key Advantages | Potential Challenges |
| Aqueous Sulfonylation | 3-Amino-4-hydroxypyridine, Sulfonyl chloride | Environmentally friendly, simplified workup | Availability and stability of 3-amino-4-hydroxypyridine |
| Bio-based Synthesis | Furfural-derived 3-hydroxypyridine (B118123) | Utilizes renewable feedstocks | Multi-step process, catalyst development |
| Flow Chemistry | Appropriate pyridine and sulfonating reagents | Enhanced safety, scalability, and control | Initial setup costs, optimization of reaction parameters |
Advanced Computational Design for Rational Drug Discovery and Development
Computational tools are indispensable in modern drug discovery for predicting the biological activity and pharmacokinetic properties of novel compounds. For this compound, advanced computational design can guide the rational development of derivatives with enhanced therapeutic potential.
Molecular docking studies can be employed to predict the binding interactions of this compound with various biological targets. For example, studies on related 3-hydroxypyridine-4-one derivatives have successfully utilized molecular docking to understand their interactions with microbial enzymes and predict their antimicrobial activity. nih.govresearchgate.net Similarly, docking studies on sulfonamides have elucidated their binding modes within the active sites of enzymes like carbonic anhydrase and protein tyrosine phosphatase 1B (PTP1B). nih.govairitilibrary.com These approaches can be applied to this compound to identify potential protein targets and to design modifications that optimize binding affinity and selectivity.
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is another critical computational tool. Studies on 3-hydroxypyridine-4-one analogues have demonstrated the utility of in silico methods to predict their pharmacokinetic profiles, helping to identify candidates with favorable drug-like properties. nih.govresearchgate.net Applying these predictive models to this compound and its derivatives can de-risk the drug development process by flagging potential liabilities early on.
Quantitative Structure-Activity Relationship (QSAR) studies can further refine the design process. By correlating structural features with biological activity, 3D-QSAR models can provide valuable insights into the physicochemical properties that govern the potency of a series of compounds. airitilibrary.com Such models can guide the synthesis of novel this compound derivatives with improved efficacy.
In-Depth Mechanistic Elucidation of Biological Interactions at the Molecular and Cellular Level
Understanding the precise molecular and cellular mechanisms of action of this compound is crucial for its development as a therapeutic agent. Research in this area should focus on identifying its direct molecular targets and characterizing its downstream cellular effects.
The sulfonamide moiety is a well-known pharmacophore that targets the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria, inhibiting folate synthesis. biorxiv.org It is therefore plausible that this compound may exhibit antibacterial activity through this mechanism. Future studies should investigate the inhibitory potential of this compound against DHPS from various bacterial species.
Beyond its potential antibacterial action, the 3-hydroxypyridine core suggests other possible biological activities. For instance, 3-hydroxypyridine derivatives have been investigated for their effects on monoamine oxidase (MAO) activity. researchgate.net It would be valuable to explore whether this compound modulates the activity of MAO-A or MAO-B, which could have implications for neurological disorders.
Furthermore, some sulfonamide-based diuretics have been shown to modulate inflammatory pathways, for example, by affecting the activity of NKCC1 and the NF-κB signaling pathway. nih.gov Investigating the anti-inflammatory potential of this compound and its effects on cytokine production and immune cell function could open up new therapeutic applications.
Cellular studies will be essential to understand the broader biological impact of this compound. This includes assessing its effects on cell viability, proliferation, and apoptosis in various cell lines, including cancer cells, as many sulfonamide derivatives have shown anticancer properties.
Innovation in Analytical Methodologies for Complex Biological Matrices
The ability to accurately and sensitively detect and quantify this compound in complex biological matrices such as blood, urine, and tissue is a prerequisite for preclinical and clinical studies. Future research should focus on developing and validating robust analytical methods for this purpose.
High-performance liquid chromatography (HPLC) coupled with various detectors is a standard technique for the analysis of sulfonamides. wu.ac.th HPLC with UV-visible or photodiode array (PDA) detection can be a starting point for developing a quantitative method for this compound. For higher sensitivity and selectivity, especially at low concentrations in biological fluids, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov The development of a validated LC-MS/MS method would be a critical step in enabling pharmacokinetic and metabolism studies.
Sample preparation is a crucial aspect of bioanalysis. Techniques such as protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) will need to be optimized to efficiently extract this compound from biological samples while minimizing matrix effects. nih.gov
Table 2: Potential Analytical Methodologies
| Technique | Detector | Sample Pre-treatment | Key Advantages |
| HPLC | UV/PDA | Protein Precipitation, LLE, SPE | Readily available, cost-effective for initial studies |
| LC-MS/MS | Mass Spectrometer | Protein Precipitation, LLE, SPE | High sensitivity and selectivity for complex matrices |
| Capillary Electrophoresis | UV/DAD | Dilution, Filtration | High separation efficiency, low sample consumption |
Exploration of this compound as a Versatile Scaffold for Chemical Biology Probes
The inherent structural features of this compound make it an attractive scaffold for the design of chemical biology probes. These probes can be invaluable tools for identifying the molecular targets and elucidating the biological pathways modulated by this compound and its derivatives.
The pyridine ring and the sulfonamide group offer multiple points for chemical modification, allowing for the attachment of reporter groups such as fluorophores, biotin, or photo-crosslinkers. For example, the synthesis of cyclic peptidosulfonamides has demonstrated the utility of the sulfonamide group as a key structural element in creating molecular scaffolds. nih.gov
By functionalizing this compound with an appropriate tag, researchers can perform affinity-based protein profiling experiments to identify its binding partners in a cellular context. This approach can uncover novel targets and provide a deeper understanding of its mechanism of action.
Furthermore, the development of fluorescent probes based on the this compound scaffold could enable the visualization of its subcellular localization and dynamics in living cells. This would provide crucial spatial and temporal information about its biological interactions. The design of such probes would build upon the principles of rational drug design, combining the target-binding properties of the core scaffold with the signaling properties of the reporter tag. researchgate.net
Q & A
Q. What methodologies assess environmental toxicity and biodegradation?
- Methodological Answer : Use OECD Test Guideline 301 for aerobic biodegradation. For ecotoxicity, conduct Daphnia magna acute toxicity tests (LC50) and algal growth inhibition assays. Analyze metabolic byproducts via LC-QTOF-MS .
Q. How to validate analytical methods for quantifying the compound in biological matrices?
Q. What crystallographic methods resolve polymorphism in sulfonamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
